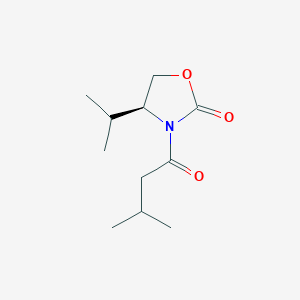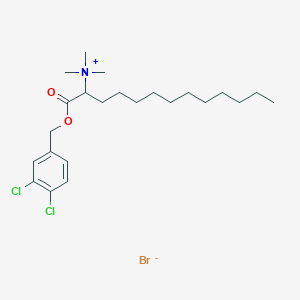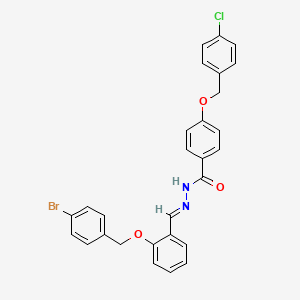
9-Phenylphenanthridine picrate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
9-Phenylphenanthridine picrate is a derivative of phenanthridine, a nitrogen heterocyclic compound. Phenanthridine itself is known for its role as a DNA-binding fluorescent dye through intercalation. The picrate derivative is formed by the reaction of 9-phenylphenanthridine with picric acid, resulting in a compound that has unique properties and applications in various fields of scientific research .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 9-phenylphenanthridine typically involves the condensation of benzaldehyde and aniline, followed by cyclization. One common method is the Pictet-Hubert reaction, where the 2-aminobiphenyl-formaldehyde adduct reacts with zinc chloride at elevated temperatures . The picrate derivative is then formed by reacting 9-phenylphenanthridine with picric acid.
Industrial Production Methods: Industrial production of 9-phenylphenanthridine picrate involves similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques .
Chemical Reactions Analysis
Types of Reactions: 9-Phenylphenanthridine picrate undergoes various chemical reactions, including:
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: Electrophilic substitution reactions can introduce various functional groups onto the phenanthridine ring.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acetone.
Reduction: Hydrogenation using palladium on carbon.
Substitution: Halogenation using bromine or chlorination using chlorine gas.
Major Products Formed:
Oxidation: Phenanthridinone derivatives.
Reduction: Amine derivatives.
Substitution: Halogenated phenanthridine derivatives.
Scientific Research Applications
9-Phenylphenanthridine picrate has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of various heterocyclic compounds and as a reagent in organic synthesis.
Biology: Employed as a fluorescent dye for DNA staining and visualization in molecular biology experiments.
Medicine: Investigated for its potential as an antiprotozoal agent, particularly against Trypanosoma species.
Industry: Utilized in the development of advanced materials and as a component in certain industrial processes.
Mechanism of Action
The mechanism of action of 9-phenylphenanthridine picrate involves its ability to intercalate between base pairs in nucleic acids. This intercalation disrupts the normal function of DNA and RNA, leading to inhibition of replication and transcription processes. The compound’s molecular targets include DNA and RNA, and it affects various pathways involved in nucleic acid metabolism .
Comparison with Similar Compounds
Phenanthridine: The parent compound, known for its DNA-binding properties.
Ethidium Bromide: A well-known DNA stain that also intercalates between base pairs.
Acridine: Another nitrogen heterocyclic compound with similar intercalating properties.
Uniqueness: 9-Phenylphenanthridine picrate is unique due to its specific structural modifications, which enhance its binding affinity and specificity for nucleic acids. This makes it particularly useful in applications requiring high sensitivity and precision .
Properties
CAS No. |
114998-80-0 |
|---|---|
Molecular Formula |
C25H16N4O7 |
Molecular Weight |
484.4 g/mol |
IUPAC Name |
9-phenylphenanthridine;2,4,6-trinitrophenol |
InChI |
InChI=1S/C19H13N.C6H3N3O7/c1-2-6-14(7-3-1)15-10-11-16-13-20-19-9-5-4-8-17(19)18(16)12-15;10-6-4(8(13)14)1-3(7(11)12)2-5(6)9(15)16/h1-13H;1-2,10H |
InChI Key |
JLTFLRSPEMBIEC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC3=C(C=C2)C=NC4=CC=CC=C43.C1=C(C=C(C(=C1[N+](=O)[O-])O)[N+](=O)[O-])[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![[3-[(4-Methylphenyl)sulfonyloxymethyl]spiro[bicyclo[2.2.1]heptane-7,1'-cyclopropane]-2-yl]methyl 4-methylbenzenesulfonate](/img/structure/B11948834.png)





![Benzothiazole, 2-[[(3,4-dichlorophenyl)methyl]thio]-](/img/structure/B11948871.png)



